molecular formula C18H38O7S B14178170 Triethylene glycol lauryl ether sulfate CAS No. 14960-11-3

Triethylene glycol lauryl ether sulfate

Cat. No.: B14178170
CAS No.: 14960-11-3
M. Wt: 398.6 g/mol
InChI Key: SBSKZXOUCHIBBW-UHFFFAOYSA-N
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Description

Triethylene glycol lauryl ether sulfate is a surfactant commonly used in various industrial and consumer products. Surfactants are compounds that lower the surface tension between two substances, such as a liquid and a solid, or between two liquids. This particular surfactant is known for its excellent foaming and emulsifying properties, making it a popular ingredient in detergents, shampoos, and other personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylene glycol lauryl ether sulfate is typically synthesized through the reaction of lauryl alcohol with ethylene oxide to form triethylene glycol lauryl ether. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid to produce the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where lauryl alcohol is first ethoxylated in the presence of a catalyst. The resulting triethylene glycol lauryl ether is then sulfated and neutralized to form the sulfate ester. This process is optimized for high yield and purity, ensuring the product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Triethylene glycol lauryl ether sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethylene glycol lauryl ether sulfate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of triethylene glycol lauryl ether sulfate is its ability to reduce surface tension, which allows it to emulsify oils and suspend dirt particles in aqueous solutions. At the molecular level, the compound interacts with lipid bilayers in cell membranes, disrupting their structure and increasing permeability. This property is particularly useful in biological applications where cell lysis is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethylene glycol lauryl ether sulfate stands out due to its balanced hydrophilic-lipophilic properties, making it highly effective in both aqueous and oily environments. Its relatively mild nature compared to other surfactants makes it suitable for use in personal care products where skin irritation is a concern .

Properties

CAS No.

14960-11-3

Molecular Formula

C18H38O7S

Molecular Weight

398.6 g/mol

IUPAC Name

2-[2-(2-dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate

InChI

InChI=1S/C18H38O7S/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21/h2-18H2,1H3,(H,19,20,21)

InChI Key

SBSKZXOUCHIBBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)O

Origin of Product

United States

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